

physical and chemical properties of 4-chloro-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-chloro-5-iodo-1H-indazole*

Cat. No.: *B1648212*

[Get Quote](#)

An In-Depth Technical Guide to **4-Chloro-5-iodo-1H-indazole**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **4-chloro-5-iodo-1H-indazole**, a halogenated heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. The indazole core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous clinically approved drugs and investigational compounds.^[1] ^[2] The specific substitution pattern of **4-chloro-5-iodo-1H-indazole**, featuring both a chloro and a more reactive iodo group on the benzene ring, makes it a highly versatile and valuable building block for the synthesis of complex molecular architectures and potential therapeutic agents.

This document moves beyond a simple recitation of data, offering expert insights into the causality behind its chemical behavior, detailed protocols for its synthesis and characterization, and a forward-looking perspective on its synthetic utility.

Core Molecular and Physicochemical Profile

4-Chloro-5-iodo-1H-indazole is a solid at room temperature, possessing a unique combination of substituents that dictate its physical and chemical properties. The presence of the N-H group allows for hydrogen bonding, while the halogen atoms contribute to its molecular

weight and lipophilicity. These features are critical for its behavior in various solvent systems and its interactions with biological targets.

Below is a summary of its key computed and identifying properties.

Property	Value	Source
IUPAC Name	4-chloro-5-iodo-1H-indazole	[3]
Molecular Formula	C ₇ H ₄ ClIN ₂	[3]
Molecular Weight	278.48 g/mol	[3]
CAS Number	1000342-37-9	[3]
Canonical SMILES	C1=CC2=C(C(=C1I)C=NN2)Cl	[3]
InChIKey	YQGVPJJVNHJCFH-UHFFFAOYSA-N	[3]
XLogP3 (Lipophilicity)	2.8	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	2	[3]

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount in drug development. While specific, published spectra for this exact molecule are not abundant, its structure can be definitively confirmed using standard spectroscopic techniques. The expected spectral characteristics are derived from the analysis of closely related indazole analogues.[\[4\]](#)[\[5\]](#)[\[6\]](#)

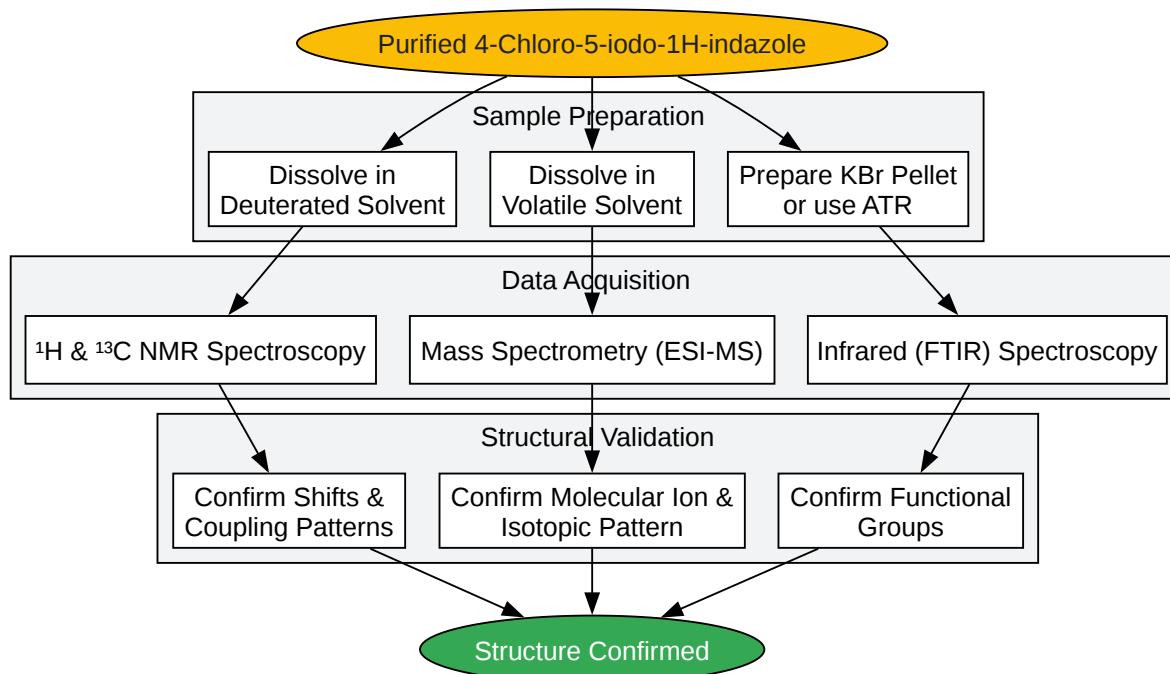
Expected Spectral Features:

- ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The C3-H proton will likely appear as a singlet, while the C6-H and C7-H protons will appear as doublets due to ortho-coupling. The N1-H proton will be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

- ^{13}C NMR: The carbon NMR spectrum should display seven signals for the seven carbon atoms. The carbons bearing the halogen atoms (C4 and C5) will be significantly influenced by their electronegativity and can be identified based on predicted chemical shifts and comparison to similar structures.[6]
- Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M^+) corresponding to the molecule's mass. The isotopic pattern will be distinctive due to the presence of one chlorine atom ($^{35}\text{Cl}/^{37}\text{Cl}$ ratio of ~3:1) and one iodine atom (^{127}I), providing definitive confirmation of the elemental composition.
- Infrared (IR) Spectroscopy: The IR spectrum will feature a characteristic N-H stretching band (typically around $3100\text{-}3400\text{ cm}^{-1}$). Aromatic C-H and C=C stretching vibrations will also be present in the fingerprint region.[7][8]

Protocol for Spectroscopic Characterization

This protocol provides a self-validating workflow for the structural elucidation of synthesized **4-chloro-5-iodo-1H-indazole**.


Objective: To obtain unambiguous ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR data to confirm the chemical identity and purity of the target compound.

Methodology:

- **Sample Preparation:**
 - NMR: Accurately weigh 5-10 mg of the purified solid and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in a clean NMR tube.[5] Ensure complete dissolution.
 - MS: Prepare a dilute solution (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.[5]
 - IR: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.[9]
- **Data Acquisition:**

- NMR: Acquire ^1H and ^{13}C spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.
- MS: Introduce the sample into the mass spectrometer (e.g., via Electrospray Ionization - ESI) and acquire the full scan spectrum to identify the molecular ion and its isotopic pattern.
- IR: Acquire the spectrum over the range of 4000-400 cm^{-1} .

- Data Analysis & Validation:
 - Compare the observed chemical shifts, coupling constants, and integration in the NMR spectra with theoretically predicted values and data from analogous structures.
 - Verify that the observed molecular ion mass and isotopic pattern in the MS data match the calculated values for $\text{C}_7\text{H}_4\text{ClIN}_2$.
 - Confirm the presence of key functional group absorptions (N-H, aromatic C-H) in the IR spectrum. The collective data from these orthogonal techniques provides a robust validation of the compound's structure.

[Click to download full resolution via product page](#)

Caption: Workflow for the analytical characterization of **4-chloro-5-iodo-1H-indazole**.

Synthesis and Purification

The synthesis of **4-chloro-5-iodo-1H-indazole** can be logically approached via the direct electrophilic iodination of the readily available precursor, 4-chloro-1H-indazole. This strategy is efficient and leverages the directing effects of the existing chloro-substituent and the indazole ring system.

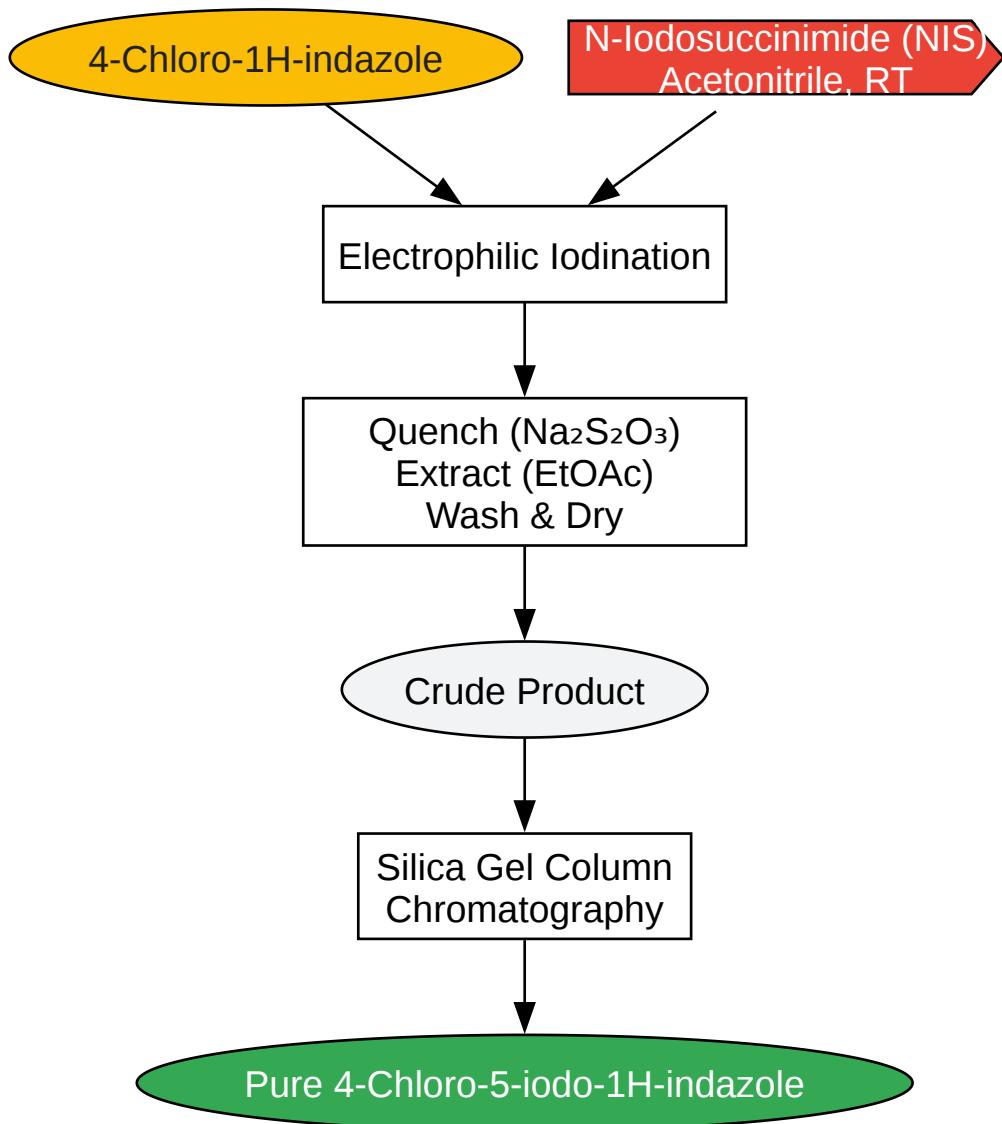
Causality of Experimental Design: The choice of an electrophilic iodination reaction is based on established precedents for halogenating indazole rings.^[10] N-Iodosuccinimide (NIS) is selected as the iodinating agent due to its mild nature and ease of handling compared to molecular iodine with a strong base, which can sometimes lead to side reactions. Acetonitrile is a suitable polar aprotic solvent that can dissolve the starting material and reagent. The reaction

is performed at room temperature to maintain selectivity and prevent potential over-iodination.

[\[11\]](#)

Protocol for Synthesis and Purification

Objective: To synthesize **4-chloro-5-iodo-1H-indazole** from 4-chloro-1H-indazole with high purity.


Materials:

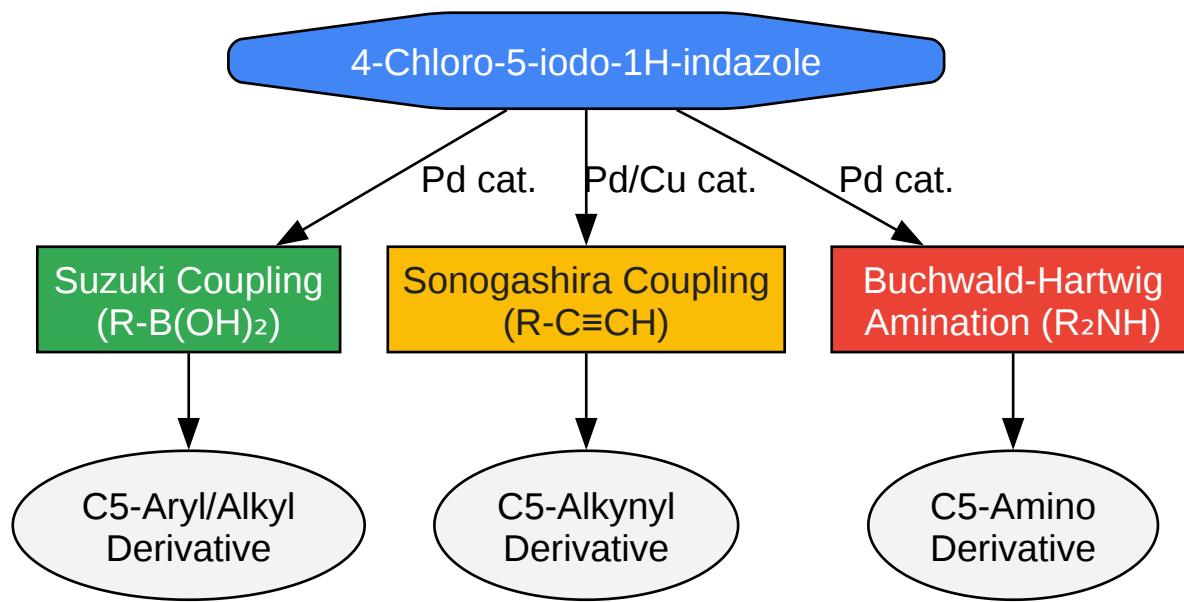
- 4-chloro-1H-indazole
- N-Iodosuccinimide (NIS)
- Acetonitrile (anhydrous)
- Ethyl acetate
- Hexane
- Saturated aqueous sodium thiosulfate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a solution of 4-chloro-1H-indazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
- Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate.

- **Washing:** Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining NIS/iodine), water, and brine.[12]
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the pure **4-chloro-5-iodo-1H-indazole**. [11]

[Click to download full resolution via product page](#)


Caption: Synthetic pathway for **4-chloro-5-iodo-1H-indazole**.

Chemical Reactivity and Synthetic Utility

The synthetic power of **4-chloro-5-iodo-1H-indazole** lies in the differential reactivity of its functional groups, primarily the C-I bond, the C-Cl bond, and the N-H proton.

- N-H Reactivity: The proton on the pyrazole nitrogen is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions. This position is often protected during subsequent transformations of the aromatic ring.
- Palladium-Catalyzed Cross-Coupling: The key to this molecule's utility is the C-I bond. Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions due to the relative weakness of the C-I bond, which facilitates the crucial oxidative addition step in the catalytic cycle.^[13] This allows for the selective formation of new bonds at the C5 position while leaving the more robust C-Cl bond intact for potential subsequent reactions. This opens up a vast chemical space for derivatization.
 - Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids/esters.
 - Sonogashira Coupling: Forms C-C triple bonds with terminal alkynes.
 - Buchwald-Hartwig Amination: Forms C-N bonds with amines.

This selective reactivity makes **4-chloro-5-iodo-1H-indazole** an ideal scaffold for building molecular libraries, enabling systematic Structure-Activity Relationship (SAR) studies in drug discovery programs.

[Click to download full resolution via product page](#)

Caption: Synthetic diversification of the **4-chloro-5-iodo-1H-indazole** scaffold.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for **4-chloro-5-iodo-1H-indazole** is not widely available, data from structurally similar halogenated indazoles can be used to establish prudent safety protocols.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Hazard Class & Statement	Precautionary Measures
Acute Toxicity, Oral (Category 4): Harmful if swallowed. [14] [16]	Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a POISON CENTER or doctor. [14]
Skin Irritation (Category 2): Causes skin irritation. [14]	Wear protective gloves. Avoid contact with skin. If on skin, wash with plenty of water. [14]
Eye Irritation (Category 2): Causes serious eye irritation. [14]	Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. [14]

Handling:

- Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][15]
- Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid dust formation.

Storage:

- Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]
- For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[14]

Stability: The compound is stable under normal storage conditions. Hazardous decomposition products upon combustion may include nitrogen oxides, carbon oxides, and halogenated compounds.[16]

Conclusion

4-Chloro-5-iodo-1H-indazole is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its well-defined physicochemical properties, coupled with the differential reactivity of its halogen substituents, provide researchers with a powerful tool for the synthesis of novel, diverse, and complex molecules. The protocols and insights provided in this guide are intended to empower scientists to utilize this versatile scaffold safely and effectively in their pursuit of the next generation of therapeutic agents.

References

- PubChem. **4-chloro-5-iodo-1H-indazole**.
- PubChem. 4-Chloro-5-iodo-6-(trifluoromethyl)-1H-indazole.
- Wiley-VCH.
- Chemsoc. 4-chloro-1H-indazol-3-amine Chemical & Physical Properties. [Link]
- The Royal Society of Chemistry.

- Gaikwad, N.D. et al. Molecular Iodine as an efficient catalyst for the synthesis of indazole. *Rasayan J. Chem.* [Link]
- ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. *The Journal of Organic Chemistry.* [Link]
- ResearchGate. An Improved Preparation of 4-Chloro-1H-indazole.
- National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
- The Royal Society of Chemistry.
- National Institutes of Health. Synthesis and reactivity of azole-based iodazinium salts. [Link]
- PubChem. 1H-Indazole, 5-chloro-.
- The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]
- MDPI.
- Giraud, F. et al.
- National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
- RSC Publishing.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-chloro-5-iodo-1H-indazole | C7H4ClIIN2 | CID 24729461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. soc.chim.it [soc.chim.it]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-chloro-5-iodo-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1648212#physical-and-chemical-properties-of-4-chloro-5-iodo-1h-indazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com